molecular formula C10H13NO B12440647 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 939758-89-1

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B12440647
CAS No.: 939758-89-1
M. Wt: 163.22 g/mol
InChI Key: ASAMQZTWXWKWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methyl group at the 8th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 3rd position and the methyl group at the 8th position differentiates it from other benzopyran derivatives.

Properties

CAS No.

939758-89-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

ASAMQZTWXWKWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.